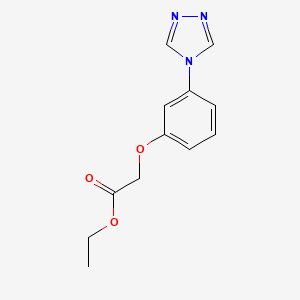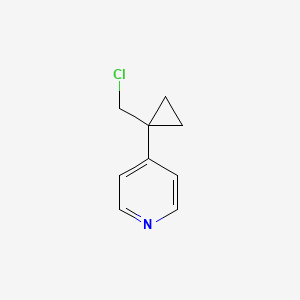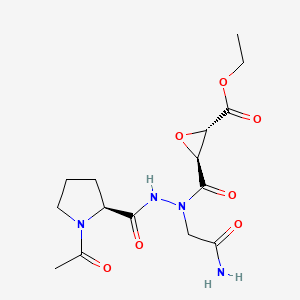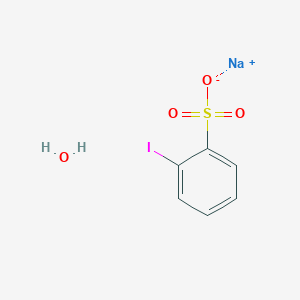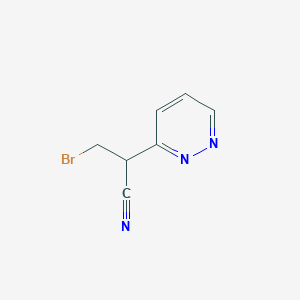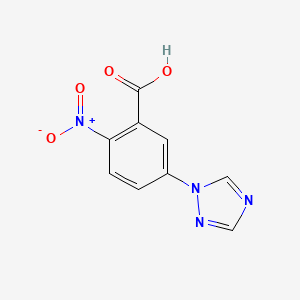
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid is a compound that belongs to the class of nitrobenzoic acids It features a nitro group (-NO2) and a triazole ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid typically involves the nitration of 5-(1H-1,2,4-triazol-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Oxidation: The benzoic acid moiety can be oxidized to form carboxylic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2-Amino-5-(1H-1,2,4-triazol-1-YL)benzoic acid.
Substitution: Various substituted triazole derivatives.
Oxidation: Carboxylic acid derivatives of the benzoic acid moiety.
Scientific Research Applications
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as energetic materials or polymers with specific properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors through binding interactions facilitated by the nitro and triazole groups. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Known for its thermal stability and low sensitivity, used in energetic materials.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Evaluated for its anticancer properties.
5-Nitro-1,2,4-triazole-3-one: A high explosive with low sensitivity and thermal stability.
Uniqueness
2-Nitro-5-(1H-1,2,4-triazol-1-YL)benzoic acid is unique due to the combination of a nitro group and a triazole ring on a benzoic acid core. This structure provides a balance of reactivity and stability, making it versatile for various applications in chemistry and materials science.
Properties
Molecular Formula |
C9H6N4O4 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-nitro-5-(1,2,4-triazol-1-yl)benzoic acid |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)7-3-6(12-5-10-4-11-12)1-2-8(7)13(16)17/h1-5H,(H,14,15) |
InChI Key |
NASZOURIRKKTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








